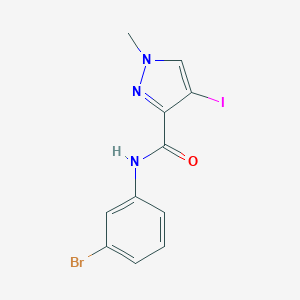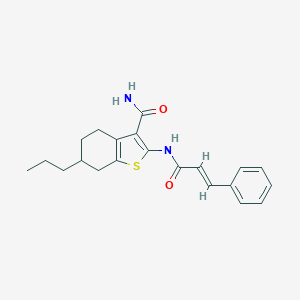![molecular formula C34H31N3O2 B334398 3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether](/img/structure/B334398.png)
3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring bonded to a quinoline moiety, with additional functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether typically involves multi-step organic reactions. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler piperazine derivatives.
Applications De Recherche Scientifique
3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways . This interaction is often studied using in silico docking simulations and molecular dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are studied for their receptor-binding properties.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: Known for their antibacterial activity and structural resemblance.
Uniqueness
What sets 3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether apart is its unique combination of functional groups and its specific binding affinity to certain molecular targets. This makes it a valuable compound for targeted therapeutic research and chemical synthesis.
Propriétés
Formule moléculaire |
C34H31N3O2 |
|---|---|
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
(4-benzhydrylpiperazin-1-yl)-[2-(3-methoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C34H31N3O2/c1-39-28-16-10-15-27(23-28)32-24-30(29-17-8-9-18-31(29)35-32)34(38)37-21-19-36(20-22-37)33(25-11-4-2-5-12-25)26-13-6-3-7-14-26/h2-18,23-24,33H,19-22H2,1H3 |
Clé InChI |
UQEADMDARGVVCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 2-[(3-{4-nitrophenyl}acryloyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B334317.png)
![methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334318.png)
![2-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B334319.png)
![isopropyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B334321.png)
![ethyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B334322.png)


![Isopropyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334329.png)
![2-(3-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B334331.png)

![Ethyl 2-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334333.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B334335.png)


